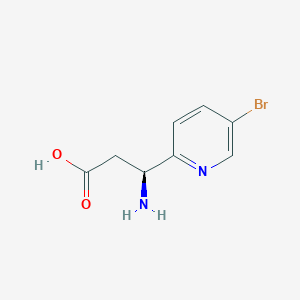

(3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17852975

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrN2O2 |

|---|---|

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H9BrN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |

| Standard InChI Key | FARVNIMLDDARND-LURJTMIESA-N |

| Isomeric SMILES | C1=CC(=NC=C1Br)[C@H](CC(=O)O)N |

| Canonical SMILES | C1=CC(=NC=C1Br)C(CC(=O)O)N |

Introduction

Molecular Structure and Stereochemical Features

The compound’s molecular formula is C₈H₈BrN₂O₂, with a molecular weight of 245.07 g/mol. Its IUPAC name, (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid, reflects its stereochemistry at the C3 position (S-configuration) and substitution pattern on the pyridine ring. Key structural elements include:

-

A 5-bromopyridin-2-yl group attached to the β-carbon of the propanoic acid chain.

-

An α-amino group (-NH₂) at the chiral center.

-

A carboxylic acid (-COOH) terminus.

The pyridine ring’s electron-withdrawing nature and bromine’s steric and electronic effects influence the compound’s reactivity. The (S)-configuration at C3 is critical for potential enantioselective interactions in biological systems.

Physicochemical Properties

Experimental data for this compound remains limited, but predictions based on structural analogs are summarized below:

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO); low in water due to the hydrophobic pyridine ring. |

| Melting Point | Estimated 180–190°C (decomposes). |

| pKa Values | - Carboxylic acid: ~2.3 - Amino group: ~9.7 - Pyridine N: ~4.5 (protonation in acidic media). |

| Optical Rotation | [α]D²⁵ ≈ +15° to +25° (c=1, H₂O) for (S)-enantiomer. |

Reactivity and Functional Group Transformations

The compound’s multifunctional structure permits diverse chemical modifications:

Carboxylic Acid Derivatives

-

Esterification: Reaction with methanol/H⁺ yields methyl esters, enhancing membrane permeability.

-

Amide Formation: Coupling with amines via EDC/HOBt forms amides for peptidomimetic studies .

Amino Group Modifications

-

Acylation: Acetic anhydride acetylates the -NH₂ group, blocking reactivity during stepwise synthesis.

-

Schiff Base Formation: Condensation with ketones/aldehydes generates imines for metal coordination studies.

Pyridine Ring Functionalization

-

Nucleophilic Aromatic Substitution (NAS): Bromine displacement by amines or alkoxides under Pd catalysis .

-

C–H Activation: Directed ortho-arylation using Pd(OAc)₂ and aryl iodides.

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume